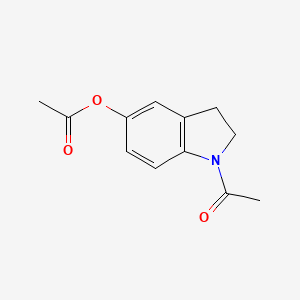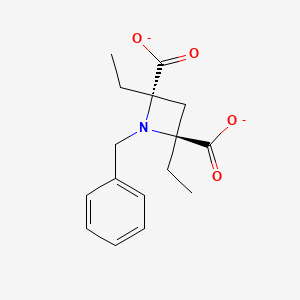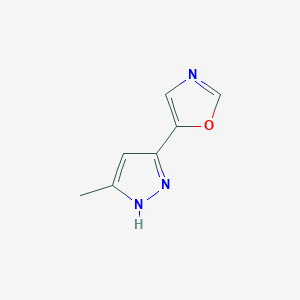
Imidazolidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidine sulfate is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Imidazolidine sulfate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,5-dihydroimidazole with sodium thiosulfate in aqueous solution at room temperature. This reaction proceeds via an exothermic nucleophilic substitution, resulting in the formation of imidazolidine-2-thione . Another method involves the use of Bunte salts, which are S-substituted thiosulfates, as intermediates in the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazolidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2-thione derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium thiosulfate and chlorosulfonic acid are employed in substitution reactions.
Major Products: The major products formed from these reactions include imidazolidine-2-thione, amine derivatives, and various substituted imidazolidine compounds .
Wissenschaftliche Forschungsanwendungen
Imidazolidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of surfactants, fabric softeners, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of imidazolidine sulfate involves its interaction with specific molecular targets and pathways. For instance, imidazolidine derivatives can act as inhibitors of certain enzymes, such as the epithelial sodium channel (ENaC), which plays a role in regulating sodium balance in the body . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Imidazolidine sulfate can be compared with other similar compounds, such as imidazole and imidazoline derivatives. While all these compounds share a common imidazole ring structure, this compound is unique due to the presence of the sulfate group, which imparts distinct chemical and biological properties . Similar compounds include:
Eigenschaften
Molekularformel |
C3H10N2O4S |
|---|---|
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
imidazolidine;sulfuric acid |
InChI |
InChI=1S/C3H8N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h4-5H,1-3H2;(H2,1,2,3,4) |
InChI-Schlüssel |
FNJTXEOAQSUHAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCN1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)









![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)


